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Abstract
Budiodarone (formerly ATI-2042) is a next-generation antiarrhythmic agent developed as a

rationally designed analog of amiodarone. It aims to replicate the broad-spectrum

antiarrhythmic efficacy of amiodarone while possessing a significantly improved

pharmacokinetic and safety profile. This technical guide provides a comprehensive overview of

the chemical structure of Budiodarone, its known analogs, and the underlying structure-activity

relationships. Detailed experimental methodologies for its synthesis and biological evaluation

are presented, alongside a summary of available quantitative data. Furthermore, this guide

visualizes key concepts, including its mechanism of action and experimental workflows, to

facilitate a deeper understanding for researchers in the field of cardiovascular drug discovery.

Chemical Structure of Budiodarone
Budiodarone, chemically known as [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-

diiodobenzoyl]-1-benzofuran-2-yl]acetate, is a structural analog of amiodarone.[1] The core

structure features a 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran moiety, which is crucial

for its antiarrhythmic activity. The key structural modification in Budiodarone compared to

amiodarone is the presence of a sec-butyl acetate side chain at the 2-position of the

benzofuran ring.[2][3] This ester linkage is susceptible to rapid hydrolysis by plasma and tissue

esterases, leading to a significantly shorter half-life of approximately 7 hours, in stark contrast

to amiodarone's half-life of 35-68 days.[2][4]
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Property Value Reference

IUPAC Name

[(2S)-butan-2-yl] 2-[3-[4-[2-

(diethylamino)ethoxy]-3,5-

diiodobenzoyl]-1-benzofuran-

2-yl]acetate

[1]

Synonyms ATI-2042 [5]

Molecular Formula C27H31I2NO5 [1]

Molecular Weight 703.35 g/mol [1]

Canonical SMILES

CCC(C)OC(=O)CC1=C(C2=C

C=CC=C2O1)C(=O)C3=CC(=

C(C(=C3)I)OCCN(CC)CC)I

[1]

InChI Key
ZXOSVKYCXLTVGS-

KRWDZBQOSA-N
[2]

Budiodarone Analogs and Structure-Activity
Relationship (SAR)
While specific research on a wide range of Budiodarone analogs is limited in the public

domain, the extensive studies on amiodarone analogs provide valuable insights into the

structure-activity relationships that likely govern the therapeutic and pharmacokinetic properties

of Budiodarone and its potential derivatives.

The amiodarone scaffold can be divided into three key regions for SAR analysis: the

benzofuran core, the di-iodinated benzoyl group, and the diethylaminoethoxy side chain.[5]

Benzofuran Core: The 2-butylbenzofuran moiety is considered essential for antiarrhythmic

activity. Modifications to this core generally lead to a loss of potency.[5] The introduction of

an ester-containing side chain at the 2-position, as seen in Budiodarone, is a key strategy

to introduce metabolic instability and shorten the half-life.[2]

Di-iodinated Benzoyl Group: The two iodine atoms on the benzoyl ring are critical for the

Class III antiarrhythmic activity (potassium channel blockade) but are also implicated in the
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thyroid-related side effects of amiodarone.[5] Analogs lacking these iodine atoms, such as

dronedarone, exhibit a different safety profile.[1][6]

Diethylaminoethoxy Side Chain: This side chain influences the pharmacokinetic properties

and interaction with ion channels. Modifications to the amine substitution can affect the

compound's basicity and overall lipophilicity.[7]

A review of amiodarone homologs with ester side chains at the 2-position of the benzofuran

ring demonstrated a correlation between the steric hindrance of the ester group and the

compound's half-life.[2]

Ester Side Chain Half-life (minutes)

Methyl acetate 12

Ethyl acetate 60

Isopropyl acetate 30

Sec-butyl acetate (as in Budiodarone) 90

Neopentyl acetate 240

Data adapted from a review on amiodarone homologs and should be considered illustrative for

the SAR of Budiodarone analogs.[2]

This suggests that while increasing the bulk of the ester group can prolong the half-life by

sterically hindering esterase activity, there is a trade-off with pharmacological activity, as the

neopentyl acetate homolog was found to be inactive.[2]

Mechanism of Action and Signaling Pathways
Budiodarone is a multi-ion channel blocker, exhibiting a pharmacological profile qualitatively

similar to amiodarone.[8] Its primary mechanism of action involves the direct inhibition of

several key cardiac ion channels, leading to a prolongation of the cardiac action potential and

an increase in the refractory period.[2] There is currently no substantial evidence to suggest

that Budiodarone significantly interacts with downstream signaling pathways; its effects are
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considered to be a direct electrophysiological modulation at the cardiomyocyte cell membrane.

[1]

The key ion channels modulated by Budiodarone include:

Potassium Channels (IKr and IKs): Inhibition of the rapid and slow components of the

delayed rectifier potassium current prolongs the repolarization phase of the action potential.

[2]

Sodium Channels (INa): Blockade of fast sodium channels slows the rate of depolarization.

[2]

Calcium Channels (ICa,L): Inhibition of L-type calcium channels reduces calcium influx

during the plateau phase.[2]
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Cardiomyocyte Membrane Electrophysiological Effects

Potassium Channel (I_Kr, I_Ks) Outward K+ Current Action Potential
Prolongation

Sodium Channel (I_Na) Inward Na+ Current Slowing of
Conduction

Calcium Channel (I_Ca,L) Inward Ca2+ Current

Budiodarone Inhibition

Inhibition

Inhibition

Increased Effective
Refractory Period
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Step 1: Synthesis of 2-Butylbenzofuran

Step 2: Friedel-Crafts Acylation

Step 3: Demethylation

Step 4: Iodination

Step 5: Etherification

Step 6: Esterification (to Budiodarone)

Salicylaldehyde

Intermediate A

1. K2CO3, Acetone
2. 2-Bromohexanoyl chloride

2-Butylbenzofuran

Polyphosphoric acid, heat

2-Butyl-3-(4-methoxybenzoyl)benzofuran

4-Methoxybenzoyl chloride, AlCl3, CH2Cl2

2-Butyl-3-(4-hydroxybenzoyl)benzofuran

BBr3, CH2Cl2

2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran

I2, KI, NaOH, H2O/MeOH

Amiodarone

2-(Diethylamino)ethyl chloride, K2CO3, Acetone

Budiodarone

sec-Butyl chloroacetate, NaH, THF
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Cell Culture
(e.g., HEK293 with target channel)

Establish Whole-Cell
Configuration

Pipette Fabrication
(2-5 MΩ resistance)

Record Baseline
Ion Current

Perfuse with Increasing
Concentrations of Budiodarone

Record Steady-State
Current Inhibition

Repeat for each concentration

Data Analysis:
Concentration-Response Curve

Determine IC50 Value

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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